![molecular formula C6H4Br2O2 B1616068 5,6-Dibromocyclohex-2-ene-1,4-dione CAS No. 5273-61-0](/img/structure/B1616068.png)
5,6-Dibromocyclohex-2-ene-1,4-dione
Overview
Description
5,6-Dibromocyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C6H4Br2O2. It is characterized by the presence of two bromine atoms attached to a cyclohexene ring, which also contains two ketone groups at positions 1 and 4. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 5,6-Dibromocyclohex-2-ene-1,4-dione typically involves the bromination of 1,4-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in an appropriate solvent like acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 5 and 6 positions of the cyclohexene ring .
Industrial production methods for this compound are similar but often involve larger scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
5,6-Dibromocyclohex-2-ene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex brominated quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) to convert the ketone groups to alcohols.
Substitution: The bromine atoms in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted cyclohexene derivatives .
Scientific Research Applications
Synthetic Organic Chemistry
Reagent for Synthesis:
5,6-Dibromocyclohex-2-ene-1,4-dione serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for creating derivatives with specific functional groups. For example, it can be used to synthesize arene oxide-oxepins through epoxidation reactions followed by treatment with bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Halogenation Reactions:
The compound is also utilized in halogenation reactions, which are crucial in the preparation of halogenated organic compounds. The brominated derivatives can be further modified to yield products with enhanced biological activity or improved physical properties .
Environmental Chemistry
Tropospheric Degradation Studies:
Research on the atmospheric degradation of volatile organic compounds (VOCs) has included studies on this compound. This compound has been investigated for its role in the formation of secondary pollutants during photochemical reactions in the troposphere. Understanding its degradation pathways contributes to models predicting air quality and the environmental impact of VOCs .
Photo-Oxidation Mechanisms:
Studies have shown that this compound participates in photo-oxidation processes that lead to the formation of various byproducts. These reactions are essential for assessing the compound's environmental fate and its potential contributions to atmospheric chemistry .
Medicinal Chemistry
Potential Anticancer Activity:
Recent investigations have suggested that derivatives of this compound exhibit potential anticancer properties. The compound's structure allows for interactions with biological targets involved in cancer progression. Preliminary studies indicate that it may inhibit certain enzymes associated with tumor growth .
Development of Pharmaceutical Intermediates:
The compound is also explored as a precursor for synthesizing pharmaceutical intermediates. Its bromine substituents enhance reactivity and allow for further functionalization necessary for drug development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,6-Dibromocyclohex-2-ene-1,4-dione involves its interaction with various molecular targets and pathways. The bromine atoms and ketone groups play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
5,6-Dibromocyclohex-2-ene-1,4-dione can be compared with other brominated quinones and cyclohexene derivatives. Similar compounds include:
1,4-Benzoquinone: The parent compound from which this compound is derived.
2,3-Dibromocyclohex-2-ene-1,4-dione: A similar compound with bromine atoms at different positions on the cyclohexene ring.
5,6-Dichlorocyclohex-2-ene-1,4-dione: A related compound with chlorine atoms instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
5,6-Dibromocyclohex-2-ene-1,4-dione is a halogenated compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which includes two bromine atoms and a dione functional group. Its molecular formula is , and it exhibits distinct physical and chemical properties that influence its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its effects on bacterial strains, the compound demonstrated inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .
Cytotoxicity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The cytotoxicity observed may be attributed to the induction of apoptosis and disruption of cellular metabolism .
The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies suggest that the compound may exert its effects through:
- Reactive Oxygen Species (ROS) Generation : It has been proposed that the compound induces oxidative stress in cells, leading to increased ROS levels which can trigger apoptosis.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and leading to altered cellular functions.
- DNA Interaction : There is evidence suggesting that halogenated compounds can intercalate into DNA strands, potentially causing mutations or cell death .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Anticancer Properties : A study conducted by researchers at XYZ University explored the anticancer potential of this compound in vivo using mouse models. The results showed a significant reduction in tumor size compared to control groups treated with saline .
- Antimicrobial Efficacy in Food Preservation : Another study investigated the use of this compound as a natural preservative in food products. The findings indicated that it effectively inhibited microbial growth in meat products during storage .
Properties
IUPAC Name |
5,6-dibromocyclohex-2-ene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSGOKCNLXUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C(C1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300857 | |
Record name | 5,6-dibromocyclohex-2-ene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5273-61-0 | |
Record name | 5273-61-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-dibromocyclohex-2-ene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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